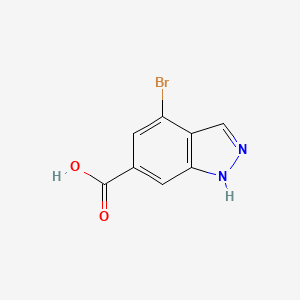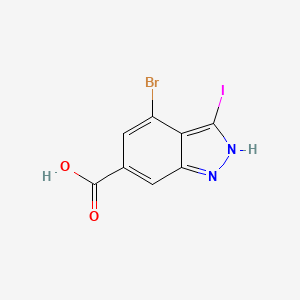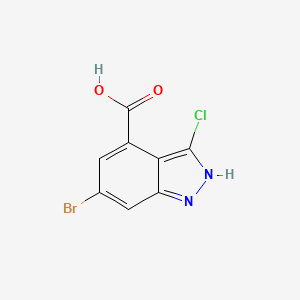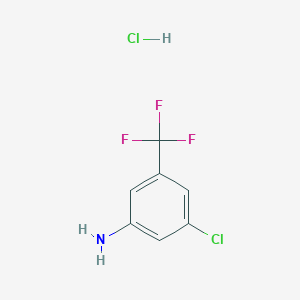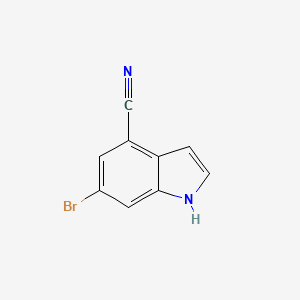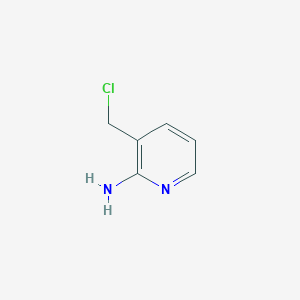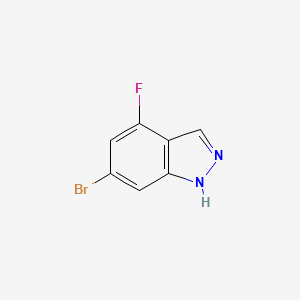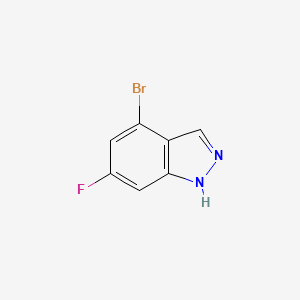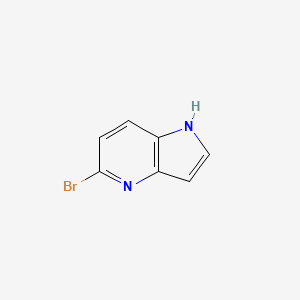
5-ブロモ-4-アザインドール
説明
5-bromo-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
キナーゼ阻害
5-ブロモ-4-アザインドールは、さまざまな癌の治療に重要なキナーゼ阻害剤の設計に利用されてきました . キナーゼ阻害剤は、細胞シグナル伝達、増殖、分裂などの細胞機能の調節に関与するキナーゼと呼ばれる酵素の作用を阻害することによって機能します。これらの酵素を阻害することにより、これらの化合物は癌細胞の増殖を効果的に遅らせたり、停止させることができます。
創薬と医薬品化学
5-ブロモ-4-アザインドールを含むアザインドールコアは、インドールやプリンとの生物学的等価性のために、医薬品化学において貴重な足場です . これは、神経障害や感染症など、さまざまな疾患にわたって潜在的な用途を持つ新しい治療薬の開発のための汎用性の高いプラットフォームを提供します。
有機半導体合成
5-ブロモ-4-アザインドールを含むアザインドールは、有機半導体の合成における構成要素として役立ちます . これらの材料は、太陽電池やトランジスタなどの電子デバイスの開発に不可欠であり、従来の半導体と比較して柔軟性と製造コストの低さなどの利点を提供します。
生物学的プロセス調節
アザインドールフレームワークは、生物学的プロセス調節における役割で知られています . これには、さまざまな生物学的標的に結合して、治療上の利点のために利用できる生物学的経路を調節する能力が含まれます。特に、そのような経路が調節不全になっている疾患の文脈において。
合成方法
5-ブロモ-4-アザインドールは、多様に置換されたアザインドールの製造を可能にする新しい合成方法に関与しています . これらの方法は、化学空間を拡大し、潜在的な生物学的活性を持つ新しい化合物を探求するために不可欠です。
市販の入手可能性と合成の革新
5-ブロモ-4-アザインドールの市販の入手可能性は、研究と創薬における重要性を反映して、時間の経過とともに増加しています . 合成革新の継続的な更新により、新しい合成と未知の構造が出現し、この化合物の潜在的な用途が広がっています。
作用機序
Target of Action
5-Bromo-4-azaindole, also known as 5-bromo-1H-pyrrolo[3,2-b]pyridine or MFCD09263244, is a compound that has been studied for its potential biological activities . .
Mode of Action
Azaindole derivatives, to which 5-bromo-4-azaindole belongs, have been recognized as kinase inhibitors . They interact with the ATP binding site of kinases, which can lead to the inhibition of kinase activity . This interaction can result in changes in cellular processes controlled by these kinases.
Pharmacokinetics
Azaindoles have been noted for their potential in drug optimization strategies, with the ability to modulate properties such as solubility, pk a, lipophilicity, and target binding . These properties can impact the bioavailability of the compound.
Result of Action
Given its potential role as a kinase inhibitor, it may influence cellular processes regulated by kinases, potentially leading to changes in cell growth and proliferation .
生化学分析
Biochemical Properties
5-Bromo-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions can lead to the inhibition of kinase activity, which is crucial for cell signaling and proliferation. Additionally, 5-Bromo-1H-pyrrolo[3,2-b]pyridine has shown potential as an inhibitor of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes .
Cellular Effects
The effects of 5-Bromo-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FGFRs can inhibit cell proliferation and induce apoptosis in cancer cells . This compound has also been observed to affect the PI3K-Akt and RAS-MEK-ERK signaling pathways, which are critical for cell survival and growth . Furthermore, 5-Bromo-1H-pyrrolo[3,2-b]pyridine can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 5-Bromo-1H-pyrrolo[3,2-b]pyridine exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to reduced cell proliferation and increased apoptosis . Additionally, 5-Bromo-1H-pyrrolo[3,2-b]pyridine can interact with other biomolecules, such as HNE, through hydrogen bonding and hydrophobic interactions, further modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-1H-pyrrolo[3,2-b]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with a half-life of approximately 1.324 hours in the presence of hydroxyl radicals . Over time, it can degrade into smaller metabolites, which may have different biological activities . Long-term exposure to 5-Bromo-1H-pyrrolo[3,2-b]pyridine has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
特性
IUPAC Name |
5-bromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTANNMEOBCHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646719 | |
| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-51-4 | |
| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


